molecular formula C24H22N2O4S B11113290 N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B11113290
M. Wt: 434.5 g/mol
InChI Key: SZSLBZKGXFFAKA-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropylcarbamoyl group, a dihydrocyclopenta[b]thiophene ring, and a chromene carboxamide moiety. The presence of these diverse functional groups makes this compound an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the cyclopropylcarbamoyl group, the construction of the dihydrocyclopenta[b]thiophene ring, and the attachment of the chromene carboxamide moiety. Common synthetic routes may include:

    Formation of Cyclopropylcarbamoyl Group: This step involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative under conditions that promote amide bond formation.

    Construction of Dihydrocyclopenta[b]thiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Attachment of Chromene Carboxamide Moiety: This step may involve the reaction of a chromene derivative with a carboxylic acid or its derivative under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-oxo-8-prop-2-enylchromene-3-carboxamide

InChI

InChI=1S/C24H22N2O4S/c1-2-5-13-6-3-7-14-12-17(24(29)30-20(13)14)21(27)26-23-19(22(28)25-15-10-11-15)16-8-4-9-18(16)31-23/h2-3,6-7,12,15H,1,4-5,8-11H2,(H,25,28)(H,26,27)

InChI Key

SZSLBZKGXFFAKA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CC5

Origin of Product

United States

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